(5Z)-3-ethyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-ETHYL-5-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring, a nitrophenyl group, and an ethyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-5-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thioxo group can be oxidized to a sulfoxide or sulfone.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Amino derivatives.
Reduction: Sulfoxide or sulfone derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-ETHYL-5-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group plays a crucial role in its biological activity, potentially interacting with cellular components and disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-ETHYL-5-[(2-HYDROXY-4-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
- 3-ETHYL-5-[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Uniqueness
The unique combination of the nitrophenyl group and the thiazolone ring in 3-ETHYL-5-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE distinguishes it from other similar compounds. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10N2O4S2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10N2O4S2/c1-2-13-11(16)9(20-12(13)19)6-7-4-3-5-8(10(7)15)14(17)18/h3-6,15H,2H2,1H3/b9-6- |
InChI Key |
DYWFKTHKKHUMEL-TWGQIWQCSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C(=CC=C2)[N+](=O)[O-])O)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC=C2)[N+](=O)[O-])O)SC1=S |
Origin of Product |
United States |
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